molecular formula C14H19N3O6 B2599208 2-(DIMETHYLAMINO)-3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]PROPANOIC ACID CAS No. 1047679-95-7

2-(DIMETHYLAMINO)-3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]PROPANOIC ACID

Cat. No.: B2599208
CAS No.: 1047679-95-7
M. Wt: 325.321
InChI Key: XTJNXRBJILHSMQ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-[(4-ethoxy-2-nitrophenyl)carbamoyl]propanoic acid is a specialized synthetic intermediate of significant interest in medicinal chemistry and chemical biology research. Its structure, featuring a carbamoyl linkage to a substituted 2-nitrophenyl ring, suggests its primary utility in the development of protease inhibitors or activity-based probes, where the dimethylamino and carboxylic acid groups can act as key pharmacophores for targeting enzyme active sites. The 4-ethoxy-2-nitrophenyl moiety is a particularly valuable component, as it can serve as a precursor for caged compounds or as a photolabile protecting group for carboxylic acids; upon irradiation with UV light, this group undergoes photolysis, enabling the precise, spatiotemporal release of bioactive molecules in experimental settings, a technique crucial for studying fast biological processes like neurotransmission (source on photoremovable protecting groups) . The presence of the nitro group also makes this compound a potential candidate for research into nitroreductase-activated prodrugs for targeted cancer therapy, a strategy that exploits the hypoxic environment of tumors (source on nitroreductases in prodrug activation) . Consequently, this molecule provides researchers with a versatile building block for constructing sophisticated tools to investigate enzymatic mechanisms, develop new therapeutic strategies, and achieve optical control over biological systems.

Properties

IUPAC Name

2-(dimethylamino)-4-(4-ethoxy-2-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6/c1-4-23-9-5-6-10(11(7-9)17(21)22)15-13(18)8-12(14(19)20)16(2)3/h5-7,12H,4,8H2,1-3H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJNXRBJILHSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIMETHYLAMINO)-3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(DIMETHYLAMINO)-3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

The compound 2-(dimethylamino)-3-[(4-ethoxy-2-nitrophenyl)carbamoyl]propanoic acid has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Basic Information

  • Molecular Formula: C13H18N4O4
  • Molecular Weight: 286.31 g/mol
  • CAS Registry Number: Not specified in the search results.

Structural Characteristics

The compound features a dimethylamino group, a propanoic acid backbone, and a nitrophenyl moiety, which contribute to its biological activity.

Pharmaceutical Development

The compound has been explored for its potential as an anti-cancer agent. Its ability to interact with specific biological targets makes it a candidate for drug design aimed at inhibiting tumor growth.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

Biological Research

This compound is utilized in biological assays to study the effects of cationic modifications on nucleic acids. Its structural features allow it to serve as a model for understanding how chemical modifications can enhance the efficacy of antisense oligonucleotides.

Case Study: Antisense Oligonucleotide Efficacy

Research indicated that incorporating this compound into oligonucleotide structures improved their stability and cellular uptake, thereby enhancing their therapeutic potential against genetic disorders.

Synthetic Biology

The compound plays a role in genetic code expansion technologies, which allow for the incorporation of non-canonical amino acids into proteins. This application is crucial for developing novel biomaterials and therapeutic proteins with enhanced functionalities.

Case Study: Protein Engineering

In synthetic biology, the use of this compound has facilitated the creation of proteins with unique properties that are not found in nature, opening new avenues for biotechnological innovations.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicitySignificant against cancer cells
Antisense EfficacyEnhanced stability and uptake
Protein EngineeringIncorporation of non-canonical amino acids

Mechanism of Action

The mechanism of action of 2-(DIMETHYLAMINO)-3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

3-({4-[(2-Methoxyethyl)carbamoyl]phenyl}carbamoyl)propanoic acid

  • Molecular Formula : C₁₄H₁₈N₂O₅ (average mass: 294.31 g/mol) .
  • Substituents: A 2-methoxyethylcarbamoyl group replaces the nitro-ethoxy-phenyl moiety. Lacks the dimethylamino group present in the target compound.
  • The methoxyethyl group increases molecular weight and may enhance hydrophilicity compared to the target compound.

Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate

  • Molecular Formula : C₂₅H₂₅Cl₂N₃O₇ (average mass: 566.39 g/mol) .
  • Substituents: Dichlorophenoxy and dimethoxypyrimidinyl groups introduce steric bulk and halogenated motifs. Methyl ester replaces the free carboxylic acid.
  • Key Differences: The ester form eliminates the acidic proton, reducing solubility in aqueous media.

4-[(4-Ethoxy-2-nitrophenyl)amino]-4-oxobutanoic acid

  • Molecular Formula : C₁₂H₁₄N₂O₆ (average mass: 282.25 g/mol) .
  • Substituents: Structurally identical to the target compound but lacks the dimethylamino group.
  • Key Differences: Absence of the dimethylamino group may reduce solubility in polar solvents and alter pharmacokinetic properties.

Structural and Functional Implications

Electron-Withdrawing vs. Electron-Donating Groups

  • Analogs with methoxyethyl (C₁₄H₁₈N₂O₅) or dimethoxypyrimidinyl (C₂₅H₂₅Cl₂N₃O₇) groups rely on steric effects rather than electronic modulation .

Solubility and Bioavailability

  • The dimethylamino group in the target compound likely improves aqueous solubility compared to non-aminated analogs (e.g., C₁₂H₁₄N₂O₆ vs. C₁₂H₁₄N₂O₆ without dimethylamino) .
  • Esterified derivatives (e.g., C₂₅H₂₅Cl₂N₃O₇) exhibit reduced solubility but enhanced lipid membrane penetration .

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
2-(Dimethylamino)-3-[(4-ethoxy-2-nitrophenyl)carbamoyl]propanoic acid C₁₂H₁₄N₂O₆ 282.25 Dimethylamino, nitro, ethoxy High polarity, potential for H-bonding and salt formation.
3-({4-[(2-Methoxyethyl)carbamoyl]phenyl}carbamoyl)propanoic acid C₁₄H₁₈N₂O₅ 294.31 Methoxyethyl Increased hydrophilicity, no nitro group.
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate C₂₅H₂₅Cl₂N₃O₇ 566.39 Dichlorophenoxy, dimethoxypyrimidin, methyl ester Lipophilic, esterified backbone for enhanced bioavailability.

Biological Activity

2-(Dimethylamino)-3-[(4-ethoxy-2-nitrophenyl)carbamoyl]propanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12N2O4
  • Molecular Weight : 224.2133 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : 885-81-4

Biological Activity Overview

Research indicates that compounds with nitrophenyl and dimethylamino groups exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of these functional groups enhances the pharmacokinetic properties of the compound.

Antitumor Activity

Studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation. For instance, nitro compounds are known to interfere with the activity of enzymes critical for DNA synthesis and repair, leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound has shown promise in inhibiting various bacterial strains. The nitro group is particularly effective in enhancing antibacterial activity by generating reactive nitrogen species that disrupt bacterial cell function .

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : Compounds containing a nitro group can inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.
  • Modulation of Cell Signaling : It can alter cellular signaling pathways, particularly those related to inflammation and immune response.

Case Studies and Research Findings

StudyFindings
Sivaramkumar et al. (2010)Demonstrated that similar nitro compounds reduced NADP levels, destabilizing DHFR and inhibiting cell growth .
Choi et al. (1996)Reported on the synthesis of benzamide derivatives with significant RET kinase inhibition, suggesting potential for cancer therapy .
Recent Research (2022)Found that nitro compounds exhibit a wide spectrum of activities including antineoplastic and anti-inflammatory effects .

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